9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one
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Overview
Description
9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one is a chemical compound with the molecular formula C7H10N2O4 . It has a molecular weight of 186.17 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O4/c10-6-2-1-5(9(11)12)7(8-6)3-13-4-7/h5H,1-4H2,(H,8,10) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . The molecular weight of the compound is 186.17 .Scientific Research Applications
Structural Analysis and Characterization
The structural elucidation of nitroxide radicals, such as the analysis of a dimerized nitroxide radical closely related to 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one, provides insight into their crystalline forms and molecular conformation. For instance, the crystal structure of a nitroxide radical dimer revealed its twin-chair conformation and rectangular N-O bond arrangement, indicating the compound's potential for specific molecular interactions and stability characteristics (Capiomont, Chion, & Lajzérowicz, 1971).
Synthetic Methodologies
Synthetic approaches to spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds, demonstrate the complexity and versatility of synthesizing such structures. These methodologies are pivotal in developing compounds with significant biological activities, showcasing the compound's role as a core structure in various synthetic targets (Sinibaldi & Canet, 2008).
Biological Activities and Applications
The exploration of the biological activities of related oxa/azaspiro compounds has led to the identification of potential anticancer properties. For example, a series of oxa/azaspiro[4,5]trienone derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing promising activity against various human cancer cell lines. These findings suggest the therapeutic potential of spiro compounds in designing new anticancer agents (Yugandhar, Nayak, Archana, Shekar, & Srivastava, 2015).
Catalytic Applications
The development of highly active organocatalysts for the oxidation of alcohols, utilizing derivatives of this compound, highlights the compound's role in facilitating environmentally friendly chemical reactions. Such research advances our understanding of catalysis and opens pathways for more sustainable chemical processes (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
9-nitro-2-oxa-5-azaspiro[3.5]nonan-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-6-2-1-5(9(11)12)7(8-6)3-13-4-7/h5H,1-4H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLDAEUQHXTOSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1[N+](=O)[O-])COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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